Dutasteride
Description
Propriétés
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJOTENAMICLJG-QWBYCMEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(C=CC(=O)N5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046452 | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 9.08e-04 g/L | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
164656-23-9 | |
| Record name | Dutasteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164656-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dutasteride [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164656239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 164656-23-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740477 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dutasteride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indeno(5,4-f)quinoline-7-carboxamide, N-(2,5-bis(trifluoromethyl)phenyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DUTASTERIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0J6XJN02I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dutasteride | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015258 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
242-250 | |
| Record name | Dutasteride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01126 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La dutastéride est synthétisée par un procédé en plusieurs étapes impliquant plusieurs intermédiaires clésUne méthode courante consiste à faire réagir une cétone stéroïdienne avec une amine aromatique trifluorométhylée dans des conditions spécifiques pour former le produit souhaité .
Méthodes de production industrielle
La production industrielle de la dutastéride implique généralement une synthèse chimique à grande échelle utilisant des réactifs de haute pureté et des conditions de réaction contrôlées. Le procédé comprend des étapes telles que la cristallisation, la purification et le contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
La dutastéride a une large gamme d’applications de recherche scientifique :
Chimie : Utilisée comme composé modèle pour étudier la synthèse stéroïdienne et l’inhibition enzymatique.
Biologie : Étudiée pour ses effets sur la régulation hormonale et les processus cellulaires.
Médecine : Étudiée de manière approfondie pour ses effets thérapeutiques dans le traitement de l’hypertrophie bénigne de la prostate et de l’alopécie androgénétique. .
Industrie : Utilisée dans le développement de formulations pharmaceutiques et de systèmes d’administration de médicaments.
Applications De Recherche Scientifique
Dutasteride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal synthesis and enzyme inhibition.
Biology: Investigated for its effects on hormone regulation and cellular processes.
Medicine: Extensively studied for its therapeutic effects in treating benign prostatic hyperplasia and androgenetic alopecia. .
Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
La dutastéride exerce ses effets en inhibant l’enzyme 5α-réductase, qui existe sous deux isoformes : type I et type II. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone, un androgène puissant qui stimule la croissance de la prostate et la perte de cheveux. En bloquant cette conversion, la dutastéride réduit les niveaux de dihydrotestostérone, ce qui entraîne une diminution de la taille de la prostate et une amélioration des symptômes de l’hypertrophie bénigne de la prostate .
Comparaison Avec Des Composés Similaires
Composés similaires
Finastéride : Un autre inhibiteur de la 5α-réductase utilisé pour des indications similaires, notamment l’hypertrophie bénigne de la prostate et l’alopécie androgénétique.
Tamsulosine : Un alpha-bloquant utilisé en association avec la dutastéride pour obtenir des effets thérapeutiques renforcés dans le traitement de l’hypertrophie bénigne de la prostate
Caractère unique de la dutastéride
La dutastéride est unique en sa capacité à inhiber les deux isoformes de la 5α-réductase, ce qui la rend plus efficace pour réduire les niveaux de dihydrotestostérone par rapport au finastéride, qui inhibe principalement une seule isofor
Activité Biologique
Dutasteride is a potent dual inhibitor of the 5α-reductase enzyme, which plays a critical role in the conversion of testosterone to dihydrotestosterone (DHT). This compound is primarily used in the treatment of benign prostatic hyperplasia (BPH) and has shown promise in various other conditions, including androgenetic alopecia and certain types of prostate cancer. This article will explore the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.
This compound inhibits both type I and type II isoforms of the 5α-reductase enzyme. This dual inhibition results in a more significant reduction in serum DHT levels—over 90%—compared to approximately 70% with finasteride, a selective type II inhibitor . The inhibition of DHT synthesis leads to decreased prostate volume and improved urinary flow in patients with BPH.
Key Mechanism Insights:
- Inhibition of 5α-reductase : this compound forms a stable complex with both isoenzymes, effectively blocking the conversion of testosterone to DHT.
- Impact on Prostate Health : Reduces prostatic growth and promotes epithelial apoptosis, contributing to symptom relief in BPH patients .
Pharmacokinetics
This compound exhibits extensive hepatic metabolism primarily via the CYP3A4 and CYP3A5 pathways. It has a large volume of distribution (300-500 L) and is highly protein-bound (99% to albumin) in serum . The pharmacokinetic profile indicates that after daily administration of 0.5 mg, semen concentrations reach an average of 3.4 ng/mL .
Efficacy in BPH
A randomized controlled trial demonstrated that this compound significantly improved urinary symptoms and reduced prostate volume compared to placebo. The study involved 600 male patients treated with either this compound or finasteride over an observation period averaging 3.4 years. Results showed that this compound-treated patients had greater improvements in urinary flow rates and reductions in prostate size .
Table 1: Clinical Outcomes in BPH Treatment
| Parameter | This compound (n=295) | Finasteride (n=305) | p-value |
|---|---|---|---|
| Improvement in Qmax (mL/s) | +4.2 | +3.0 | <0.001 |
| Reduction in Prostate Volume (%) | -25% | -18% | <0.01 |
| Adverse Events (%) | 7.6 | 10.5 | 0.201 |
Efficacy in Androgenetic Alopecia
In studies focusing on hair loss treatment, this compound demonstrated superior efficacy compared to finasteride. The adjusted incidence rate ratio indicated that this compound-treated patients had over double the improvement rate in hair growth as measured by the Basic Androgenetic Scale for Patients (BASP) .
Table 2: Hair Growth Outcomes
| Treatment | Improvement Rate (%) | p-value |
|---|---|---|
| This compound | 60 | <0.029 |
| Finasteride | 29 |
Safety Profile
This compound is generally well tolerated; however, potential adverse effects include sexual dysfunction, gynecomastia, and mood changes. A recent study comparing suicide risk between this compound and finasteride users found no significant difference in suicidal outcomes between the two groups .
Table 3: Adverse Events Reported
| Adverse Event | This compound (%) | Finasteride (%) | p-value |
|---|---|---|---|
| Sexual Dysfunction | 7 | 9 | 0.45 |
| Gynecomastia | 1 | 2 | 0.32 |
| Mood Changes | 2 | 3 | 0.40 |
Case Studies and Research Findings
- DUCT Study : A phase II trial investigated the repurposing of this compound for patients with recurrent/metastatic salivary duct carcinoma (SDC). The study aims to evaluate its efficacy when combined with androgen deprivation therapy .
- Long-term Safety Study : A comprehensive review involving over 200,000 participants assessed long-term safety profiles for this compound users compared to finasteride users, indicating comparable safety outcomes across both medications .
Q & A
Q. How should ethical considerations shape this compound trials involving vulnerable populations (e.g., transgender patients)?
- Methodology : Adhere to IRB protocols for informed consent, emphasizing potential hormonal side effects. Use gender-inclusive recruitment strategies and anonymize data to protect privacy. Include patient advocates in trial design to address community-specific concerns .
Guidelines for Data Reporting
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
